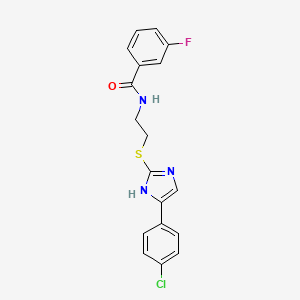

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3OS/c19-14-6-4-12(5-7-14)16-11-22-18(23-16)25-9-8-21-17(24)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLPHJRGSSLTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide typically involves multiple steps. One common route starts with the preparation of 5-(4-chlorophenyl)-1H-imidazole, which is then reacted with an appropriate thioether reagent to introduce the thioethyl group. The final step involves the acylation of the thioether intermediate with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development.

Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or participating in hydrogen bonding, while the thioether and benzamide groups could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

a. Triazole Derivatives (e.g., Compounds [7–9] from )

- Core Structure : The target compound’s imidazole ring differs from the 1,2,4-triazole cores in compounds [7–9], which feature a sulfur atom at position 3 and tautomerism between thione and thiol forms. The imidazole’s nitrogen-rich structure may enhance metal coordination or hydrogen bonding compared to triazoles.

- Substituents : Both classes incorporate halogenated aryl groups (e.g., 4-chlorophenyl in the target vs. 4-(4-X-phenylsulfonyl)phenyl in triazoles). The sulfonyl group in triazoles increases polarity, while the target’s benzamide moiety introduces a planar aromatic system for π-π stacking .

b. Benzimidazole Derivatives ()

- Synthesis: Benzimidazoles like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole are synthesized via condensation of aldehydes with diaminobenzenes under oxidative conditions. In contrast, the target compound’s imidazole-thioether linkage likely requires S-alkylation or nucleophilic substitution.

- Fluorine Placement : The 5-fluoro substitution in benzimidazoles aligns with the target’s 3-fluorobenzamide group, which may improve metabolic stability and membrane permeability .

c. Amide-Based Pesticides ()

- Functional Groups: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the target’s fluorinated aryl-amidine motif. However, diflufenican’s pyridinecarboxamide and trifluoromethyl groups enhance herbicidal activity, while the target’s imidazole-thioether may confer distinct binding modes .

d. Fluorinated Chromenone Derivatives ()

- Complexity: Example 53 in includes a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one scaffold.

Spectroscopic Characteristics

- The target’s IR and NMR profiles are expected to align with triazoles and diflufenican due to shared amide and halogenated aryl groups. However, the absence of sulfonyl or pyridine rings distinguishes its spectral features .

Physicochemical Properties

- Solubility : The 3-fluorobenzamide group likely enhances lipophilicity compared to sulfonamide-containing triazoles. This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Melting Point : While data for the target are unavailable, triazoles in and Example 53 in exhibit melting points between 175–178°C, suggesting the target may fall within this range due to structural rigidity .

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide is a synthetic compound that incorporates an imidazole ring, a thioether linkage, and a fluorinated benzamide moiety. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C20H17ClN4OS2

- Molecular Weight : 426.94 g/mol

- CAS Number : 1226455-41-9

The compound's structure includes:

- An imidazole ring, known for its biological significance and ability to interact with various biological targets.

- A thioether group, enhancing lipophilicity and potentially affecting membrane permeability.

- A 3-fluorobenzamide group, which may influence receptor binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to biological macromolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- Compounds containing thioether and imidazole functionalities have been explored for their antimicrobial effects against various pathogens. The presence of a chlorophenyl group may enhance these properties through increased hydrophobicity .

-

Enzyme Inhibition :

- The compound's structural components suggest potential as an enzyme inhibitor. Imidazole derivatives are known to act on several enzymes, including those involved in metabolic pathways .

Case Studies

Several studies have evaluated the biological activities of related compounds:

- Study on RET Kinase Inhibition : A series of 4-chloro-benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. Results indicated moderate to high potency in ELISA-based assays, with some compounds leading to reduced cell proliferation in vitro .

- Antitumor Effects : In a clinical setting, patients treated with benzamide derivatives exhibited prolonged survival rates when dosed appropriately, suggesting therapeutic potential for these compounds .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Anticancer | 4-Chloro-benzamides | Kinase inhibition |

| Antimicrobial | Imidazole derivatives | Disruption of microbial growth |

| Enzyme Inhibition | Various thioether compounds | Binding to active sites |

Q & A

Q. What are the key synthetic steps and challenges in preparing N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide?

The synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Condensation of 4-chlorobenzaldehyde derivatives with thiourea or related precursors under controlled pH and temperature .

- Thioether linkage : Reaction of the imidazole-thiol intermediate with a bromoethyl derivative, requiring anhydrous conditions to avoid hydrolysis .

- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the 3-fluorobenzoyl group, followed by purification via column chromatography to isolate the final product . Key challenges include managing moisture-sensitive intermediates and optimizing reaction yields through solvent selection (e.g., DMF or THF) .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

Essential techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the connectivity of the imidazole, thioether, and benzamide groups .

- FT-IR : Identification of characteristic bands for amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~700 cm⁻¹) .

- Mass spectrometry (LCMS) : Validation of molecular weight and isotopic patterns, particularly for chlorine and fluorine substituents .

Q. What preliminary biological activities are associated with this compound?

Early studies on structurally related imidazole derivatives suggest:

- Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar diffusion assays .

- Enzyme inhibition : Potential interaction with cytochrome P450 isoforms or kinases, assessed via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological approaches include:

- Temperature modulation : Lowering reaction temperatures during amide coupling to reduce side-product formation .

- Catalyst screening : Testing palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps involving halogenated aryl groups .

- Purification optimization : Employing gradient elution in HPLC to resolve closely related impurities, particularly regioisomers .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Structure-activity relationship (SAR) studies suggest:

- 4-Chlorophenyl group : Enhances lipophilicity and target binding affinity, as observed in antifungal assays .

- Fluorine position : Meta-substitution on the benzamide (3-fluoro) improves metabolic stability compared to para-substituted analogs .

- Thioether vs. sulfone : Replacing the thioether with a sulfone group reduces cytotoxicity but may diminish antimicrobial potency .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial testing) and use reference compounds (e.g., fluconazole) for cross-study comparisons .

- Compound stability : Perform stability studies under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

- Cell-line specificity : Test activity across multiple cell lines (e.g., HeLa vs. HEK293) to identify target selectivity .

Q. What computational tools are suitable for predicting binding modes and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP3A4 or EGFR, leveraging crystallographic data from related imidazole derivatives .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP inhibition risks, guiding lead optimization .

Q. What challenges exist in resolving the crystal structure of this compound?

- Crystallization difficulty : The flexible thioethyl linker and multiple aromatic rings hinder crystal formation. Use mixed solvents (e.g., DCM/hexane) and slow evaporation techniques .

- Data collection : High-resolution X-ray diffraction (using synchrotron sources) and SHELXL refinement are critical for resolving disorder in the imidazole-thioether moiety .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity?

Potential factors include:

- Enzyme isoform specificity : Differences in isoform expression (e.g., CYP2C9 vs. CYP3A4) across experimental models .

- Redox interference : Thioether oxidation to sulfoxides during assays may alter inhibitory potency. Monitor redox conditions using LCMS .

Methodological Best Practices

Q. What strategies ensure reproducibility in biological assays?

- Positive controls : Include known inhibitors (e.g., ketoconazole for CYP assays) to validate assay conditions .

- Dose-response curves : Use at least five concentration points to calculate IC₅₀ values accurately .

- Triplicate runs : Minimize intra-assay variability through technical and biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.